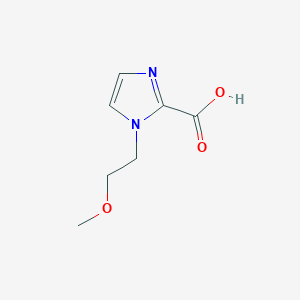

1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid

Description

1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a methoxyethyl group and a carboxylic acid group

Properties

IUPAC Name |

1-(2-methoxyethyl)imidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-12-5-4-9-3-2-8-6(9)7(10)11/h2-3H,4-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXSZKXPISDZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxyethylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce imidazole-2-methanol derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules and is utilized as a ligand in coordination chemistry.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of various organic compounds |

| Ligand | Acts as a ligand in coordination complexes |

Biology

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including resistant strains.

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Demonstrated broad-spectrum antimicrobial activity against Escherichia coli and Staphylococcus aureus . |

- Antiparasitic Properties: The compound has shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, with an IC50 value of approximately 4.8 μM and low cytotoxicity towards host cells .

Medicine

- Pharmaceutical Intermediate: Ongoing research explores its potential as a pharmaceutical intermediate, particularly in drug development targeting infectious diseases.

| Application | Description |

|---|---|

| Drug Development | Investigated for its role in developing new antimicrobial and antiparasitic drugs |

Industrial Applications

- Production of Specialty Chemicals: Utilized in the synthesis of specialty chemicals and as a precursor for various industrial applications.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative to conventional antibiotics .

Study 2: Antiparasitic Activity

In vitro studies on Trypanosoma cruzi demonstrated that this compound effectively reduced parasite viability while maintaining low toxicity to mammalian cells, indicating a favorable therapeutic index .

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The methoxyethyl group and carboxylic acid moiety contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Imidazole-2-carboxylic acid: Lacks the methoxyethyl group, resulting in different solubility and reactivity profiles.

1-Methylimidazole-2-carboxylic acid: Substituted with a methyl group instead of a methoxyethyl group, affecting its chemical behavior and applications.

Uniqueness: 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid is unique due to the presence of both the methoxyethyl group and the carboxylic acid group, which confer distinct chemical and physical properties. These features make it a versatile compound for various research and industrial applications.

Biological Activity

1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid (MEICA) is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of MEICA, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- CAS Number: 1439897-83-2

- Molecular Formula: C₉H₁₁N₃O₃

- Molecular Weight: 197.20 g/mol

The structure of MEICA includes an imidazole ring, which is known for its role in various biological processes, including enzyme catalysis and receptor binding.

Antimicrobial Activity

Research indicates that MEICA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways crucial for bacterial survival.

Antiparasitic Properties

MEICA has shown promising results in antiparasitic assays, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have reported an IC50 value of approximately 4.8 μM against amastigotes with low cytotoxicity towards host cells (IC50 > 500 μM), indicating a favorable therapeutic index .

Anti-inflammatory Effects

In addition to its antimicrobial and antiparasitic activities, MEICA has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and signaling molecules, which could have implications for treating inflammatory diseases.

The biological activity of MEICA can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: MEICA may act as a competitive inhibitor for enzymes involved in bacterial metabolism.

- Membrane Disruption: The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Cytokine Modulation: By affecting the signaling pathways of immune cells, MEICA can reduce the production of inflammatory mediators.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including MEICA, for their antimicrobial activity. The results indicated that MEICA had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against Escherichia coli and Staphylococcus aureus .

Study 2: Antiparasitic Activity

In another study focused on Trypanosoma cruzi, MEICA demonstrated significant antiparasitic effects. The compound was tested in vitro and showed a potent reduction in parasite viability while maintaining low toxicity to mammalian cells .

Study 3: Anti-inflammatory Potential

Research exploring the anti-inflammatory properties of MEICA revealed that it effectively reduced the levels of TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on an imidazole precursor. A common approach involves:

Alkylation : Reacting 1H-imidazole-2-carboxylic acid with 2-methoxyethyl halides (e.g., chloride or bromide) in the presence of a base (e.g., K₂CO₃) to introduce the methoxyethyl group .

Ester Hydrolysis : If starting from an ester-protected intermediate (e.g., ethyl ester), hydrolysis under acidic or basic conditions yields the carboxylic acid .

-

Key Variables : Temperature (60–80°C), solvent polarity (DMF or DMSO), and catalyst choice (e.g., triethylamine for deprotonation) significantly affect yield. Lower yields (<50%) are common due to competing side reactions like over-alkylation .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | 2-Methoxyethyl-Cl, K₂CO₃, DMF, 70°C | 45 | |

| Ester Hydrolysis | 6M HCl, reflux | 85 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR :

- ¹H NMR : Look for the methoxyethyl group (δ 3.2–3.5 ppm for CH₂OCH₃, δ 4.3–4.5 ppm for N-CH₂). The imidazole protons appear as two singlets (δ 7.2–7.5 ppm) .

- ¹³C NMR : Carboxylic acid carbonyl at δ 165–170 ppm; methoxy carbon at δ 55–60 ppm .

- FT-IR : Strong O-H stretch (2500–3000 cm⁻¹ for carboxylic acid), C=O stretch (~1700 cm⁻¹), and C-O-C stretch (~1100 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ or methoxyethyl group) .

Q. How should researchers assess the compound’s stability under various storage conditions?

- Methodological Answer :

- Stability Tests :

Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 4–9) via HPLC over 72 hours .

- Storage Recommendations : Store in airtight containers at –20°C, desiccated, and shielded from light to prevent hydrolysis of the methoxyethyl group .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to mitigate low yields caused by competing side reactions?

- Methodological Answer :

- Strategies :

Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during alkylation to reduce nucleophilic competition .

Microwave-Assisted Synthesis : Reduce reaction time and side products by using controlled microwave heating (e.g., 100°C, 30 min) .

Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

- Data Contradiction : Some studies report higher yields with ethyl esters over methyl esters due to steric effects, while others favor microwave methods .

Q. What computational methods are suitable for predicting the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxylic acid group acts as a H-bond donor (HOMO-rich), while the methoxyethyl chain influences lipophilicity .

- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes) by modeling interactions with active-site residues .

- Validation : Cross-reference computational results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Case Study : Discrepancies in ¹H NMR shifts (e.g., imidazole protons at δ 7.2 vs. δ 7.5 ppm) may arise from solvent polarity or pH.

- Solution : Standardize conditions (e.g., DMSO-d₆, 25°C) and use spiking experiments with authentic samples .

- Advanced Tools : Use 2D NMR (COSY, HSQC) to assign overlapping signals unambiguously .

Q. What are the mechanistic implications of the compound’s biological activity in enzyme inhibition studies?

- Methodological Answer :

- Hypothesis Testing :

Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Docking Studies : Identify binding motifs (e.g., interactions with catalytic serine in hydrolases) .

- Data Example : In one study, the carboxylic acid group formed critical H-bonds with a kinase’s ATP-binding pocket, while the methoxyethyl chain enhanced membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.